Binding Affinity at CmedPBP4: 2.7-Fold Higher for Z13-18:Ac Compared to Co-Component Z11-16:Ac
Competitive fluorescence binding assays against the pheromone-binding protein CmedPBP4 from the rice leaffolder demonstrate that (13Z)-13-octadecenyl acetate (Z13-18:Ac) binds with an IC₅₀ of 1.10 ± 0.37 mM, representing approximately 2.7-fold higher affinity than the co-component (Z)-11-hexadecenyl acetate (Z11-16:Ac), which exhibits an IC₅₀ of 2.98 ± 0.52 mM [1]. The alcohol analog (Z)-13-octadecen-1-ol (Z13-18:OH) shows intermediate affinity with an IC₅₀ of 1.34 ± 0.58 mM. This rank order (Z13-18:Ac > Z13-18:OH > Z11-16:Ac) establishes that the combination of the C18 chain length, C13 (Z)-unsaturation, and terminal acetate group provides a binding advantage that cannot be replicated by either the C16 acetate homolog or the C18 alcohol derivative.
| Evidence Dimension | Ligand binding affinity (IC₅₀) to CmedPBP4 pheromone-binding protein |
|---|---|
| Target Compound Data | IC₅₀ = 1.10 ± 0.37 mM for Z13-18:Ac |
| Comparator Or Baseline | Z11-16:Ac IC₅₀ = 2.98 ± 0.52 mM; Z13-18:OH IC₅₀ = 1.34 ± 0.58 mM |
| Quantified Difference | Z13-18:Ac affinity is 2.71× higher than Z11-16:Ac; 1.22× higher than Z13-18:OH |
| Conditions | Competitive fluorescence binding assay with CmedPBP4; pH-dependent; trichoid sensilla-expressed protein |
Why This Matters
Higher binding affinity to the cognate PBP directly correlates with more efficient odorant transport to olfactory receptors, meaning lower field application doses of Z13-18:Ac-containing lures may achieve equivalent or superior trap catch relative to Z11-16:Ac-dominated formulations.
- [1] Sun, X., Zhao, Z.-F., Zeng, F.-F., Zhang, A., Lu, Z.-X. & Wang, M.-Q. (2016). Functional characterization of a pheromone-binding protein from rice leaffolder Cnaphalocrocis medinalis in detecting pheromones and host plant volatiles. Bulletin of Entomological Research, 106(6), 781-789. IC₅₀ data as compiled and reported via scite.ai citation analysis. View Source
